4-tert-butyl-N-(4-methylphenyl)benzamide
Description
4-tert-Butyl-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzoyl ring and a 4-methylphenyl group attached via an amide linkage. Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.40 g/mol. The tert-butyl group enhances steric bulk and lipophilicity, while the 4-methylphenyl moiety contributes to π-π stacking interactions in crystalline states . This compound serves as a structural motif in medicinal chemistry, particularly in antifungal and cardiovascular research .
Properties
IUPAC Name |
4-tert-butyl-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-5-11-16(12-6-13)19-17(20)14-7-9-15(10-8-14)18(2,3)4/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMDTMGHGLDCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129488-48-8 | |
| Record name | 4-TERT-BUTYL-N-(4-METHYLPHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(4-methylphenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide compound.
Industrial Production Methods: In an industrial setting, the production of 4-tert-butyl-N-(4-methylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-tert-butyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the benzamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-tert-butyl-N-(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Structural Comparisons
Conformational Analysis
Benzamide derivatives exhibit distinct conformations depending on substituents. In 4-tert-butyl-N-(4-methylphenyl)benzamide, the amide group adopts an anti-conformation , with a dihedral angle of 59.6° between the aromatic rings, as determined by X-ray crystallography. This contrasts with:
Hydrogen Bonding and Crystallography
Like other benzanilides, 4-tert-butyl-N-(4-methylphenyl)benzamide forms N–H⋯O hydrogen-bonded chains in the solid state, stabilizing its supramolecular structure. Similar patterns are observed in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB), though the tert-butyl group introduces greater steric hindrance .
Table 1: Structural Parameters of Selected Benzamides
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility
The tert-butyl group increases logP (a measure of lipophilicity) compared to analogs:
Electronic Effects
Electron-withdrawing groups (e.g., nitro, bromo) on the benzoyl ring alter electronic density, affecting reactivity. For example, 4-bromo-N-(2-nitrophenyl)benzamide () shows reduced electron density at the amide carbonyl compared to the tert-butyl derivative, influencing hydrogen-bonding capacity .
Antifungal Activity
In a study of 2,6-disubstituted quinolines, 4-tert-butyl-N-(4-methylquinolin-6-yl)benzamide derivatives demonstrated potent activity against Candida albicans biofilms, with BEC₅₀ (Biofilm Eradication Concentration 50%) values ranging from 0.5–2.0 µM. The tert-butyl group conferred superior efficacy compared to 4-butyl or cyclohexane substituents .
Table 2: Fungicidal Activity of Benzamide Derivatives
| Compound ID | Substituents | MFC* against C. albicans (µg/mL) | Reference |
|---|---|---|---|
| 1 | 4-tert-Butyl, quinolin-6-yl | 1.2 | |
| 2 | 4-Butyl, quinolin-6-yl | 4.8 | |
| 3 | Cyclohexane, quinolin-6-yl | >16 |
*MFC = Minimum Fungicidal Concentration
Biological Activity
4-tert-butyl-N-(4-methylphenyl)benzamide, an organic compound with the molecular formula C16H22N2O, is classified as a benzamide derivative. Its structure includes a tert-butyl group and a methylphenyl group attached to a benzamide core, making it significant in various chemical applications, particularly in medicinal chemistry and organic synthesis. This compound is recognized for its potential interactions with biological systems, especially protein kinases, which are crucial in regulating cellular functions such as proliferation and survival.
Synthesis
The synthesis of 4-tert-butyl-N-(4-methylphenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 4-methylaniline. The reaction is facilitated by a coupling agent, commonly dicyclohexylcarbodiimide (DCC), along with a catalyst such as 4-dimethylaminopyridine (DMAP). The process is conducted in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzamide compound.
Reaction Scheme:
The primary mechanism of action for 4-tert-butyl-N-(4-methylphenyl)benzamide involves its interaction with protein kinases. These enzymes play critical roles in various signaling pathways within cells. The structural characteristics of this compound suggest that it could modulate these pathways, potentially influencing processes such as cell proliferation and survival. This modulation is particularly relevant in cancer research, where targeting kinase activity can significantly impact tumor growth.
Anticancer Activity
Recent studies have indicated that derivatives of benzamides exhibit notable anticancer properties. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that 4-tert-butyl-N-(4-methylphenyl)benzamide may also possess significant anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-tert-butyl-N-(4-methylphenyl)benzamide | MCF-7 | TBD |
| Related Benzamide Derivative | A549 | 5.1-10 |
| Related Benzamide Derivative | PC-3 | <10 |
Case Studies
- Inhibition of Protein Kinases : In vitro studies demonstrated that compounds similar to 4-tert-butyl-N-(4-methylphenyl)benzamide effectively inhibit specific protein kinases involved in cancer progression. For example, a related compound was shown to reduce phosphorylation levels of key proteins involved in cell cycle regulation.
- Toxicity Assessment : Toxicity tests using zebrafish embryos indicated that certain benzamide derivatives exhibit low toxicity at concentrations below 20 mg/L, making them suitable candidates for further development.
- Insecticidal Activity : Although primarily studied for its anticancer properties, some studies suggest that benzamides can also exhibit insecticidal activity. Compounds structurally related to 4-tert-butyl-N-(4-methylphenyl)benzamide have demonstrated effectiveness against pests like Mythimna separate and Helicoverpa armigera, indicating a broader biological activity spectrum.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
